molecular formula C18H17FN4O2S B2515070 N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105201-21-5

N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2515070
CAS RN: 1105201-21-5
M. Wt: 372.42
InChI Key: DCOAPAWHYMDLRK-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of the 1,3,4-oxadiazole moiety and a piperidine ring, which are common in this class of compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of an intermediate, such as ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, followed by conversion to a carbohydrazide and then to a 1,3,4-oxadiazol-2-thiol . The final step typically involves a reaction with substituted 2-bromoacetamides to yield the target compounds. While the exact synthesis of this compound is not detailed, it is likely to follow a similar pathway with appropriate substitutions to introduce the fluorophenyl and thiophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a 1,3,4-oxadiazole ring, which is known to confer biological activity. The piperidine ring is another common feature, which can be modified with various substituents to optimize the compound's properties . The presence of a fluorophenyl group suggests potential interactions with biological targets due to the electronegativity of fluorine, which can affect the binding affinity and selectivity of the compound.

Chemical Reactions Analysis

Compounds with the 1,3,4-oxadiazole moiety have been shown to act as tubulin inhibitors, affecting cell proliferation by disrupting microtubule dynamics . The specific chemical reactions and interactions of this compound with biological targets would need to be studied further, but it is likely to exhibit similar antiproliferative properties based on its structural features.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds in this class typically exhibit moderate to good solubility in polar aprotic solvents, which is important for their biological activity . The presence of the fluorine atom could influence the lipophilicity and overall pharmacokinetic profile of the compound, potentially enhancing its ability to penetrate biological membranes.

Scientific Research Applications

Synthesis and Spectral Analysis

N-(4-fluorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide and its derivatives are a subject of interest due to their potential biological activities. For example, Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound, highlighting the importance of 1,3,4-oxadiazole compounds in research for their biological activities. The synthesis involved a series of steps, including the use of benzenesulfonyl chloride and ethyl isonipecotate, followed by several other reactions to obtain the target compounds. These were characterized using spectral data like 1 H-NMR, IR, and mass spectrometry (Khalid et al., 2016).

Biological Activity Profile

A study by Krasavin et al. (2014) found that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which share a similar structure, act as tubulin inhibitors. This discovery was confirmed through biochemical assays and the observation of increased numbers of mitotic cells in treated leukemia cell lines. This indicates a potential application in antiproliferative agents targeting cancer cells (Krasavin et al., 2014).

Antibacterial and Antimicrobial Effects

Compounds bearing the 1,3,4-oxadiazole moiety have been researched for their antimicrobial and antibacterial properties. For example, Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with a 1,3,4-oxadiazole nucleus, showing good to moderate antimicrobial activity against various microorganisms. This indicates the potential of these compounds in developing new antibacterial agents (Başoğlu et al., 2013).

Anticancer Properties

The anticancer properties of compounds similar to this compound have been explored in various studies. Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety, which were evaluated for their anticancer properties against several cell lines. This demonstrates the potential role of such compounds in developing new anticancer therapies (Adimule et al., 2014).

properties

IUPAC Name

N-(4-fluorophenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-13-5-7-14(8-6-13)20-18(24)23-9-1-3-12(11-23)16-21-22-17(25-16)15-4-2-10-26-15/h2,4-8,10,12H,1,3,9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOAPAWHYMDLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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